molecular formula C12H26N2 B1390700 N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine CAS No. 933738-34-2

N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine

Cat. No. B1390700
M. Wt: 198.35 g/mol
InChI Key: DFHGLJRVGDKWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine” is a chemical compound with the molecular formula C12H26N2 . It is also known by its IUPAC name, N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-propanamine . The compound has a molecular weight of 198.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H26N2/c1-4-12-7-5-6-9-14(12)10-8-13-11(2)3/h11-13H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine” is a liquid at room temperature .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Oxidation of Amines: The study by Sato et al. (2018) discusses how nitroxyl radicals like TEMPO can electro-oxidize amines, including isopropylamine. A synthesized catalyst, nortropine N-oxyl (NNO), was used to investigate the electrolytic oxidation effect on amines and demonstrated potential as an electrochemical sensor for amine compounds, including isopropylamine derivatives (Sato et al., 2018).

Organic Chemistry and Synthesis

  • Absolute Configuration and Optical Rotatory Dispersion: Beyerman et al. (2010) established the absolute configuration of optically active 2-ethylpiperidine, discussing its optical rotatory dispersion (ORD) in connection with a sector rule for N-nitrosoamines (Beyerman et al., 2010).
  • One-Pot Synthesis of Heterocyclic Compounds: Rozentsveig et al. (2013) described a method for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, involving reactions with compounds similar to 2-ethylpiperidine (Rozentsveig et al., 2013).
  • Synthesis and Structure of Tryptamine Derivatives: Laban et al. (2023) conducted a study on the synthesis and structure of 4-hydroxy-N-isopropyltryptamine and its precursors, relevant to isopropylamine derivatives (Laban et al., 2023).

Chemical Properties and Reactivity

  • Structural Characterization of Isothiazolopyridines: Karczmarzyk and Malinka (2008) studied the molecular structures of isothiazolopyridines, providing insights into the reactivity and properties of compounds related to 2-ethylpiperidine (Karczmarzyk & Malinka, 2008).
  • Isoxazolidine Synthesis via Copper-Catalyzed Aminooxygenation: Karyakarte et al. (2012) detailed a method for synthesizing isoxazolidines, involving copper-catalyzed aminooxygenation of hydroxylamines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical (TEMPO), which is relevant to the chemistry of isopropylamine derivatives (Karyakarte et al., 2012).

Additional Studies

  • Molecular Structures of Piperidine Derivatives: Research by Dega-Szafran et al. (2013) on the molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid offers insights into the structural properties of piperidine derivatives, which are chemically related to 2-ethylpiperidine (Dega-Szafran et al., 2013).
  • Preparation of Piperidine Carboxylate Compounds: Kong et al. (2011) discussed the preparation of ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, which is relevant to the chemical manipulation and potential applications of piperidine derivatives (Kong et al., 2011).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[2-(2-ethylpiperidin-1-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-4-12-7-5-6-9-14(12)10-8-13-11(2)3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHGLJRVGDKWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672430
Record name N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine

CAS RN

933738-34-2
Record name N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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